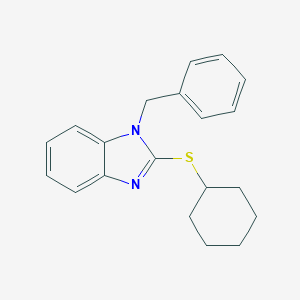

2-Cyclohexylthio-1-benzylbenzimidazole

説明

2-Cyclohexylthio-1-benzylbenzimidazole is a benzimidazole derivative characterized by a cyclohexylthio (-S-C6H11) group at position 2 and a benzyl (-CH2C6H5) substituent at position 1.

特性

分子式 |

C20H22N2S |

|---|---|

分子量 |

322.5g/mol |

IUPAC名 |

1-benzyl-2-cyclohexylsulfanylbenzimidazole |

InChI |

InChI=1S/C20H22N2S/c1-3-9-16(10-4-1)15-22-19-14-8-7-13-18(19)21-20(22)23-17-11-5-2-6-12-17/h1,3-4,7-10,13-14,17H,2,5-6,11-12,15H2 |

InChIキー |

KSSNXKADESEZLN-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)SC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |

正規SMILES |

C1CCC(CC1)SC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound’s key differentiators are its cyclohexylthio and benzyl substituents. These groups influence lipophilicity, steric bulk, and electronic properties, which modulate solubility, bioavailability, and target binding. Below is a comparative analysis with analogs (Table 1):

Table 1: Comparative Analysis of 2-Cyclohexylthio-1-benzylbenzimidazole and Analogs

*Inferred based on substituents.

Key Observations

Core Heterocycle Variations: Benzimidazole vs. Pyridine: The pyridinecarboxamide analog (CAS 189759-00-0) replaces benzimidazole with pyridine, likely altering target specificity. Pyridine derivatives often exhibit kinase inhibition, whereas benzimidazoles are linked to DNA interaction or tubulin binding . Thiadiazole Derivatives: Compounds like 5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol prioritize sulfur-rich cores, which are associated with redox modulation and antifungal activity .

Benzyl vs. Acetic Acid: The acetic acid analog (CAS 331964-12-6) introduces a polar carboxylic acid group, increasing aqueous solubility but possibly limiting blood-brain barrier penetration .

Activity Trends :

- The methyl-substituted benzimidazole (CAS 193146-82-6) demonstrates antimicrobial activity, suggesting that the target compound’s benzyl and cyclohexylthio groups may further optimize steric and electronic interactions for enhanced efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。